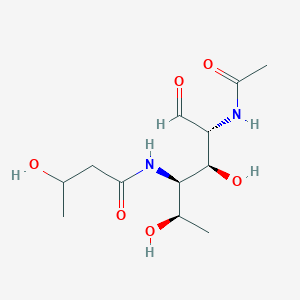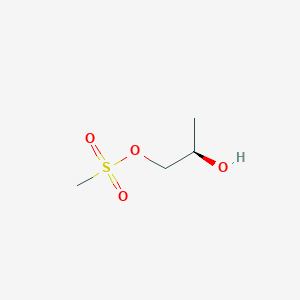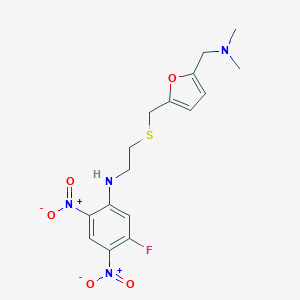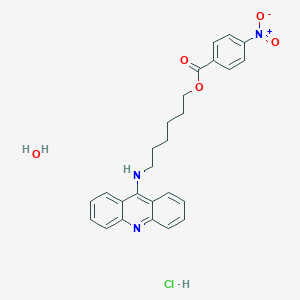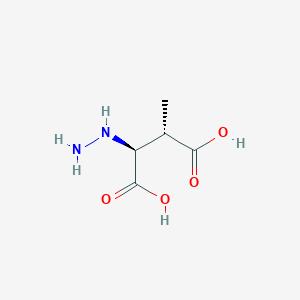
(2S,3S)-2-Hydrazino-3-methylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Hydrazino-3-methylsuccinic acid, also known as HMS, is a non-proteinogenic amino acid that has been studied extensively in recent years due to its unique properties and potential applications in various fields. HMS has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for research in areas such as drug development and biochemistry.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Hydrazino-3-methylsuccinic acid is not yet fully understood, although it is believed to be related to its ability to interact with various enzymes and receptors in the body. (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and the ability to modulate the immune system. Additionally, (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been shown to have potential applications in the treatment of certain cancers, such as breast cancer and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has several advantages as a research tool, including its ability to be synthesized in high yields, its stability in various conditions, and its potential for use in drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (2S,3S)-2-Hydrazino-3-methylsuccinic acid, including further investigation into its potential applications in drug development and the treatment of neurological disorders. Additionally, research on the mechanism of action of (2S,3S)-2-Hydrazino-3-methylsuccinic acid is needed to fully understand its pharmacological effects. Finally, the development of new synthesis methods for (2S,3S)-2-Hydrazino-3-methylsuccinic acid may lead to improved yields and greater potential for use in research and experimentation.
Métodos De Síntesis
(2S,3S)-2-Hydrazino-3-methylsuccinic acid can be synthesized through various methods, including the reaction of hydrazine with 2-methyl-3-oxosuccinic acid, or through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid. These methods have been shown to be effective in producing high yields of (2S,3S)-2-Hydrazino-3-methylsuccinic acid, making it a viable option for research and experimentation.
Aplicaciones Científicas De Investigación
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has been studied extensively in scientific research, with a particular focus on its potential use in drug development. It has been found to exhibit a range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. Additionally, (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
156996-44-0 |
|---|---|
Nombre del producto |
(2S,3S)-2-Hydrazino-3-methylsuccinic acid |
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
Clave InChI |
DDWZIFBWWIEXGK-HRFVKAFMSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NN)C(=O)O |
SMILES |
CC(C(C(=O)O)NN)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)NN)C(=O)O |
Sinónimos |
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







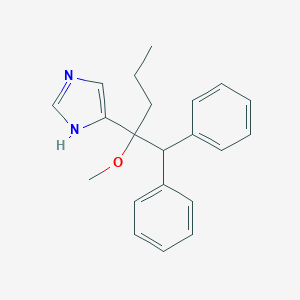
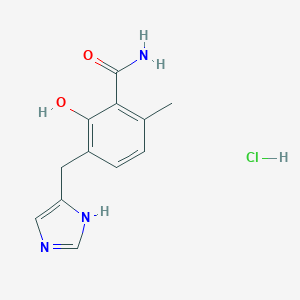
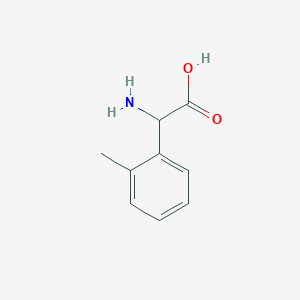
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
